molecular formula C7H10ClN3O2 B8809726 5-Chloro-N-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide

5-Chloro-N-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B8809726
M. Wt: 203.62 g/mol
InChI Key: RUGKCMJVZSKZCI-UHFFFAOYSA-N
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Patent
US07964732B2

Procedure details

To a stirred suspension of N,O-dimethylhydroxyamine hydrochloride (0.668 g, 6.85 mmol) and triethylamine (2.60 mL, 18.7 mmol) in DMF (6 mL) was added 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (1.00 g, 6.23 mmol, purchased from Nissan Chemical) and HBTU (2.60 g, 6.85 mmol), and the resulting mixture was stirred at room temperature for 2 hours. The reaction mixture was diluted with ethyl acetate-toluene (1:1, 200 mL), washed with water (200 mL), saturated aqueous sodium bicarbonate (200 mL), water (200 mL) and brine (200 mL). The organic layer was dried over sodium sulfate, filtered and evaporated. The residue was chromatographed on a column of silica gel, using ethyl acetate-hexane (1:1) as eluent to give the title compound (1.39 g, quant.) as white solid. 1H NMR (270 MHz, CDCl3) δ ppm 3.34 (3H, s), 3.67 (3H, s), 3.88 (3H, s), 7.93 (1H, s). MS (ESI): m/z 204 (M+H)+.
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
0.668 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
ethyl acetate toluene
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][O:4][CH3:5].C(N(CC)CC)C.[Cl:13][C:14]1[N:18]([CH3:19])[N:17]=[CH:16][C:15]=1[C:20]([OH:22])=O.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C.C(OCC)(=O)C.C1(C)C=CC=CC=1>[Cl:13][C:14]1[N:18]([CH3:19])[N:17]=[CH:16][C:15]=1[C:20]([N:3]([O:4][CH3:5])[CH3:2])=[O:22] |f:0.1,4.5,7.8|

Inputs

Step One
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
0.668 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=NN1C)C(=O)O
Name
Quantity
2.6 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
Step Three
Name
ethyl acetate toluene
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC.C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (200 mL), saturated aqueous sodium bicarbonate (200 mL), water (200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a column of silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=NN1C)C(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g
YIELD: CALCULATEDPERCENTYIELD 109.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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